4-(Nitrooxy)butanoic acid

Description

Contextualization of Nitrooxy Compounds in Medicinal Chemistry Research

Nitrooxy compounds, characterized by the presence of a -ONO2 functional group, are primarily investigated for their capacity to act as nitric oxide (NO) donors. The therapeutic potential of NO is vast, encompassing vasodilation, anti-inflammatory effects, and neurotransmission. Consequently, the development of NO-releasing molecules has become a significant strategy in drug design. These compounds are often hybrid molecules, where an NO-donating moiety is attached to a known pharmacological agent to enhance its therapeutic profile or reduce its side effects. This approach has been applied to various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The intentional addition of an NO-donating group can lead to hybrid compounds with improved properties.

Scope and Significance of Academic Inquiry into 4-(Nitrooxy)butanoic Acid

Academic and industrial research into this compound has primarily focused on its role as a synthetic intermediate or a structural motif in the creation of more complex, biologically active molecules. While the compound itself is a simple nitrooxy derivative of butanoic acid, its significance lies in its utility as a building block for producing novel NO-donating agents.

Detailed research findings on this compound are often embedded within studies focused on its derivatives. For instance, the compound serves as a precursor in the synthesis of nitroparacetamol (B1679006), a nitric oxide-donating analgesic with potentially reduced liver toxicity compared to its parent drug, paracetamol. nih.gov

Furthermore, a derivative of this compound, known as NCX 972 ([this compound 2-methyl-5-nitroimidazole-1-ethyl ester]), has been shown to release nitric oxide and exhibit enhanced in vitro activity against the protozoan parasite Entamoeba histolytica when compared to the parent compound, metronidazole (B1676534). nih.govnih.gov This highlights the strategic use of the this compound moiety to introduce NO-donating properties into other molecules.

The synthesis of this compound has been described in the literature, for example, through the reaction of potassium 4-hydroxybutanoate (B1227057) with a mixture of nitric and sulfuric acid. nih.gov Spectroscopic data from such syntheses provide the primary characterization of the compound.

The following tables summarize some of the key data available for this compound and its derivatives.

Table 1: Physicochemical Properties of this compound and a Related Derivative

| Property | This compound (Computed) | 4-Nitrooxy-2-(propylamino)butanoic acid (Computed) |

| Molecular Formula | C4H7NO4 | C7H14N2O5 |

| Molecular Weight | 133.10 g/mol | 206.20 g/mol |

| XLogP3-AA | -0.1 | -1.3 |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 6 |

| Rotatable Bond Count | 3 | 7 |

| Exact Mass | 133.03750770 Da | 206.09027155 Da |

| Topological Polar Surface Area | 83.1 Ų | 104 Ų |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| Infrared (IR) Spectroscopy (oil, cm⁻¹) | 3521 (–OH), 1770 (C=O), 1627, 1282 (ONO₂) |

| ¹H Nuclear Magnetic Resonance (¹H NMR) (CDCl₃, 300 MHz), δ (ppm) | 2.15-2.20 (2H, m, CH₂), 2.54 (2H, t, J=7.2 Hz, CH₂–COOH), 4.42 (2H, t, J=6.3 Hz, CH₂–ONO₂), 11.90 (1H, br s, COOH) |

Data obtained from patent literature describing the synthesis of the compound. nih.gov

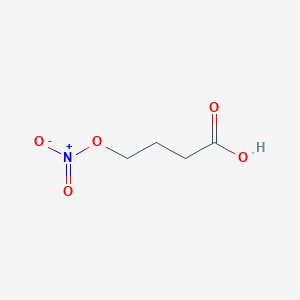

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO5 |

|---|---|

Molecular Weight |

149.10 g/mol |

IUPAC Name |

4-nitrooxybutanoic acid |

InChI |

InChI=1S/C4H7NO5/c6-4(7)2-1-3-10-5(8)9/h1-3H2,(H,6,7) |

InChI Key |

ZETOHPSSBWBMED-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CO[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Nitrooxy Butanoic Acid

Foundational Synthetic Routes for 4-(Nitrooxy)butanoic Acid

The primary methods for synthesizing this compound rely on readily available precursors, including 4-hydroxybutanoic acid and its cyclic ester, γ-butyrolactone. These routes involve the introduction of a nitrate (B79036) ester functional group onto a four-carbon backbone.

Nitration of 4-Hydroxybutanoic Acid and its Salts

A direct and common method for the preparation of nitrate esters is the condensation of an alcohol with nitric acid. wikipedia.org This process, known as O-nitration or nitrooxylation, can be applied to 4-hydroxybutanoic acid. The reaction typically employs a mixture of concentrated nitric acid and a strong dehydrating agent, most commonly sulfuric acid. This "mixed acid" system generates the highly reactive nitronium ion (NO₂⁺) in situ, which is attacked by the hydroxyl group of the alcohol.

The general reaction is as follows: HO-(CH₂)₃-COOH + HNO₃ (H₂SO₄) → O₂NO-(CH₂)₃-COOH + H₂O

To control the highly exothermic nature of the reaction and to minimize side reactions such as oxidation of the alcohol, the synthesis is typically carried out at low temperatures, often between 0°C and room temperature. The addition of urea (B33335) to the reaction mixture is a common practice to quench any nitrous acid that may be present, which can cause undesirable side reactions. An analogous process has been described for the synthesis of ω-nitrooxy alkanols from the corresponding diols using aqueous nitric acid at elevated temperatures. google.com

Utilization of γ-Butyrolactone as a Precursor Synthon

γ-Butyrolactone, a cyclic ester, serves as a stable and cost-effective precursor for 4-hydroxybutanoic acid derivatives. The synthesis of this compound from this synthon involves the ring-opening of the lactone. While γ-butyrolactone is known to be resistant to polymerization under normal conditions due to its low ring strain, its ring can be opened via hydrolysis under acidic or basic conditions to yield 4-hydroxybutanoic acid. vot.plnih.gov

A plausible two-step synthetic route would, therefore, involve:

Hydrolysis: Ring-opening of γ-butyrolactone using an acid or base catalyst to form 4-hydroxybutanoic acid or its corresponding salt.

Nitration: Subsequent nitration of the resulting 4-hydroxybutanoic acid as described in the previous section.

This approach leverages the stability and availability of γ-butyrolactone as a starting material, converting it into the necessary linear precursor for the final nitration step.

Considerations for Reaction Conditions and Yield Optimization

The successful synthesis of this compound requires careful control over reaction parameters to maximize yield and purity while ensuring safety. Key variables include temperature, reactant stoichiometry, and reaction time.

For the direct nitration of 4-hydroxybutanoic acid, maintaining a low temperature is critical to prevent degradation of the starting material and product. The ratio of sulfuric acid to nitric acid influences the concentration of the active nitronium ion and must be optimized. For the γ-butyrolactone route, the conditions for the initial hydrolysis step (e.g., concentration of acid or base, temperature, and time) will determine the efficiency of the conversion to the open-chain precursor.

The following table outlines key parameters and their typical considerations for optimizing the synthesis.

| Parameter | Consideration | Potential Impact on Yield and Purity |

| Temperature | Nitration is highly exothermic; reactions are typically maintained at 0-25°C. | Higher temperatures can lead to oxidation and decomposition, reducing yield and purity. |

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) is common. The ratio affects the reaction rate. | An optimal ratio ensures efficient nitration without excessive side reactions. |

| Reaction Time | Monitored to ensure completion without product degradation. | Insufficient time leads to incomplete conversion; excessive time may increase side products. |

| Quenching | Reaction is typically quenched by pouring onto ice water to precipitate the product. | Proper quenching is essential for safe work-up and isolation of the nitrate ester. |

| Precursor Purity | Purity of 4-hydroxybutanoic acid or γ-butyrolactone. | Impurities in the starting material can lead to side reactions and lower yields. |

Advanced Synthetic Approaches and Process Innovations

More advanced synthetic strategies for this compound involve the use of alternative starting materials and activation methods, which can offer advantages in terms of reaction specificity and derivatization potential.

Preparation via Halogenated Butanoic Acid Intermediates

An alternative route to this compound involves a nucleophilic substitution reaction on a 4-halobutanoic acid derivative. This method avoids the use of strong, oxidizing acids required for direct nitration. The reaction of an alkyl halide with silver nitrate is a well-established method for the synthesis of nitrate esters. acs.org

In this approach, a starting material such as 4-bromobutanoic acid is treated with silver nitrate in an appropriate solvent, typically acetonitrile. The reaction proceeds via a substitution mechanism where the nitrate ion displaces the bromide ion. The formation of the insoluble silver bromide (AgBr) precipitate drives the reaction to completion according to Le Châtelier's principle. libretexts.orgyoutube.com

The reaction can be represented as: Br-(CH₂)₃-COOH + AgNO₃ → O₂NO-(CH₂)₃-COOH + AgBr(s)

This method is advantageous as it occurs under milder conditions compared to mixed-acid nitration and can be highly efficient. The choice of solvent is important to ensure the solubility of the reactants while facilitating the precipitation of the silver halide. libretexts.org

Employment of Pentafluorophenyl Esters in Derivatization

Pentafluorophenyl (PFP) esters are highly effective activating groups for carboxylic acids, facilitating their conversion into amides, esters, and other derivatives under mild conditions. tcichemicals.comsci-hub.se This strategy can be employed for the chemical derivatization of this compound, for example, to conjugate it to biomolecules or other chemical entities.

The derivatization process typically involves two steps:

Activation: The carboxylic acid group of this compound is converted into a more reactive PFP ester. This can be achieved by reacting it with pentafluorophenol (B44920) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), or by using an activating reagent such as pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA). google.comresearchgate.net

Coupling: The resulting PFP ester of this compound is then reacted with a nucleophile, such as the amino group of an amino acid or peptide, to form a stable amide bond. The pentafluorophenoxide ion is an excellent leaving group, which facilitates the coupling reaction. sci-hub.se

This methodology provides a reliable and controlled way to incorporate the this compound moiety into larger molecular structures, which is particularly useful in the development of targeted therapeutic agents or functionalized materials.

Techniques for Acyl Chloride Formation and Subsequent Reactions

A critical step in the derivatization of this compound is its conversion to the highly reactive acyl chloride, 4-(nitrooxy)butanoyl chloride. This transformation is essential for facilitating subsequent nucleophilic substitution reactions. The most common method for this conversion involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The reaction with thionyl chloride is frequently employed, effectively converting the carboxylic acid into its more reactive acyl chloride counterpart. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture.

Due to its high reactivity, 4-(nitrooxy)butanoyl chloride is typically generated in situ and used immediately in the next synthetic step without being isolated. This reactive intermediate readily participates in nucleophilic acyl substitution with a variety of nucleophiles. For instance, it reacts with alcohols to form esters and with primary or secondary amines to yield amides, making it a versatile precursor for a wide range of NO-donating molecules. chemistrysteps.comlibretexts.org

Design and Synthesis of this compound Derivatives

The strategic derivatization of this compound by forming esters, amides, and hybrid molecules allows for the creation of targeted NO-releasing drugs.

Esterification is a widely used strategy to synthesize derivatives of this compound. This approach can enhance the pharmacokinetic profile of a parent drug or create a codrug that combines the therapeutic actions of the original molecule with the benefits of NO release.

A prominent example is the synthesis of 4-(acetylamino)phenyl 4-(nitrooxy)butanoate, which is an NO-donating derivative of paracetamol (acetaminophen). The synthesis involves the reaction of paracetamol with 4-(nitrooxy)butanoyl chloride. libretexts.org The acyl chloride is first generated in situ from this compound and a chlorinating agent like thionyl chloride. Paracetamol is then added, typically in the presence of a base such as pyridine (B92270) or triethylamine, which neutralizes the HCl formed during the reaction and promotes the nucleophilic attack of the phenolic hydroxyl group of paracetamol on the acyl chloride. chemistrysteps.com

| Reactant 1 | Reactant 2 | Reagent(s) | Product |

|---|---|---|---|

| This compound | Paracetamol | Thionyl chloride, Pyridine or Triethylamine | 4-(acetylamino)phenyl 4-(nitrooxy)butanoate |

Hybrid molecule construction involves the covalent linkage of this compound to another pharmacologically active compound, resulting in a single molecule with a dual mode of action. This strategy has been applied to various drugs, including the antimicrobial agent metronidazole (B1676534). nih.gov

The synthesis of a metronidazole-NO donor conjugate typically begins with the activation of the carboxylic acid group of this compound, usually by converting it to the corresponding acyl chloride. This activated intermediate then reacts with the hydroxyl group of metronidazole to form an ester linkage. researchgate.net This reaction is generally conducted in an aprotic solvent with a base to neutralize the acidic byproduct. The goal of this approach is to potentially enhance the therapeutic efficacy of metronidazole through the localized release of nitric oxide.

The formation of amide bonds is another key strategy for creating novel conjugates from this compound. This method is particularly significant in the development of NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs), including hybrids with selective COX-2 inhibitors. mdpi.comnih.gov The primary motivation is to reduce the gastrointestinal side effects often associated with traditional NSAIDs by utilizing the protective effects of NO.

The synthesis of these amide-linked hybrids involves the reaction between 4-(nitrooxy)butanoyl chloride and an amine functional group on the COX-2 inhibitor molecule. nih.gov The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a stable amide bond. libretexts.orgreddit.com As with esterification, a non-nucleophilic base is typically included to scavenge the hydrogen chloride produced during the reaction.

| Derivative Type | Linkage | Example Compound | Parent Drug's Therapeutic Class |

|---|---|---|---|

| Ester | Ester | 4-(acetylamino)phenyl 4-(nitrooxy)butanoate | Analgesic/Antipyretic |

| Hybrid Molecule | Ester | Metronidazole-NO Donor Conjugate | Antimicrobial |

| Conjugate | Amide | COX-2 Inhibitor Hybrid | Anti-inflammatory |

Mechanistic Investigations of Biological Activity and Molecular Interactions

Mechanisms of Nitric Oxide (NO) Release from 4-(Nitrooxy)butanoic Acid Derivatives

The biological activity of this compound and its derivatives is primarily attributed to their ability to release nitric oxide (NO), a key signaling molecule in various physiological processes. The release of NO from these organic nitrates is a complex process that can occur through several metabolic pathways.

The bioactivation of organic nitrates to release NO is a reductive process. For some organic nitrates, this bioactivation is primarily enzymatic. However, certain derivatives of this compound have been shown to release NO spontaneously. For instance, 3,5,4'-tri-[4-(nitrooxy)butanoyl]oxy resveratrol (B1683913) (TN-RSV), a derivative of resveratrol and this compound, has been observed to release NO directly. nih.gov This release was not affected by the presence of L-NAME, an inhibitor of nitric oxide synthase (NOS), indicating a mechanism independent of NOS activity. nih.gov

In general, the enzymatic bioactivation pathways of organic nitrates are dependent on the number of nitrate (B79036) groups. While poly-nitrates are often metabolized by mitochondrial aldehyde dehydrogenase (ALDH2), mono-nitrates like this compound derivatives are thought to be bioactivated by other enzyme systems, such as the cytochrome P450 family located in the endoplasmic reticulum.

Enzymatic Denitration:

A significant pathway for the metabolism of organic nitrates involves Glutathione (B108866) S-transferases (GSTs). wikipedia.org These are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotic substrates for the purpose of detoxification. wikipedia.org In the context of organic nitrates, GSTs can catalyze the reaction between the nitrate and the sulfhydryl group of glutathione. This conjugation facilitates the denitration process, leading to the release of NO. nih.gov The GST family is diverse, with several classes of enzymes that may contribute to the metabolism of this compound derivatives. nih.gov

The reaction catalyzed by GSTs involves the nucleophilic attack of the glutathione thiolate anion on the electrophilic nitrogen of the nitrate group. This results in the formation of a glutathione S-nitrate intermediate, which is unstable and subsequently decomposes to release NO and oxidized glutathione (GSSG).

Non-Enzymatic Denitration:

The bioactivation of this compound derivatives can occur in various tissues and cell types, with the liver being a primary site of metabolism for many xenobiotics. The liver cytosol is rich in GSTs, making it a key location for the enzymatic denitration of these compounds. nih.gov

Erythrocytes (red blood cells) are also known to play a role in the metabolism of some organic nitrates. They contain hemoglobin and various enzymes that can participate in the reductive conversion of the nitrate group to NO. The release of NO within or near erythrocytes can have significant physiological effects on blood flow and platelet aggregation. Studies on salicylate (B1505791) derivatives with nitroxy functionality have shown that the release of NO can be measured in the presence of red blood cell suspensions. nih.gov

The release of nitric oxide from derivatives of this compound has been shown to be dose-dependent. nih.gov The kinetics of NO release can be quantified by measuring the concentration of its stable breakdown products, nitrite (B80452) and nitrate.

Below is an illustrative data table showing the percentage of NO release from different salicylate derivatives containing a nitroxy moiety. While not specific to this compound, it demonstrates how NO release can be quantified.

| Compound | % NO Release |

|---|---|

| 5a | 20.86 |

| 5b | 14.16 |

| 5c | 15.24 |

| 5d | 13.82 |

| 5e | 16.54 |

| 5f | 12.96 |

| 5g | 18.20 |

| 5h | 17.82 |

| 5i | 11.64 |

| 5j | 10.28 |

In another study involving furoxan derivatives, NO release was measured after 3 hours of incubation in cell culture media, with some compounds showing higher levels of NO production than others. mdpi.com This highlights that the rate and amount of NO release can be tuned by modifying the chemical structure of the parent molecule. mdpi.com

Prodrug Design Principles Based on the this compound Scaffold

The this compound scaffold is a valuable tool in prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. mdpi.com By attaching the this compound moiety to a pharmacologically active compound, a new chemical entity can be created that combines the therapeutic effects of the parent drug with the beneficial effects of NO. nih.gov

A key objective in prodrug design is to control the release of the active drug to maximize its therapeutic effect and minimize side effects. Several strategies can be employed for the controlled and targeted release of bioactive moieties from prodrugs based on the this compound scaffold.

Chemical Linkers:

The this compound moiety can be attached to the parent drug via a chemical linker. nih.gov The nature of this linker can be designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., changes in pH). For example, an ester linkage can be used, which can be hydrolyzed by esterase enzymes that are abundant in the body. This allows for a gradual release of both the parent drug and the NO-donating moiety.

Nanoparticle-based Delivery Systems:

Encapsulating this compound-based prodrugs within nanoparticles is another promising strategy for controlled release. researchgate.net Nanoparticles can be engineered to release their payload in response to specific stimuli, such as light, ultrasound, or changes in the microenvironment of a target tissue (e.g., the acidic environment of a tumor). rsc.org This approach not only allows for controlled release but also for targeted delivery to specific sites in the body, thereby increasing efficacy and reducing systemic exposure. researchgate.netrsc.org

Amino Acid Conjugates:

Impact of Linker Chemistry on Prodrug Activation and Metabolism

The activation and metabolism of prodrugs like this compound are critically influenced by the chemical nature of the linker connecting the active moiety (in this case, the nitric oxide-releasing nitrooxy group and the butyric acid) to any carrier or within the molecule itself. In vitro studies on related (nitrooxy)butyl ester nitric oxide (NO) donors, such as derivatives of flurbiprofen (B1673479) and ferulic acid, reveal that these compounds undergo rapid hydrolysis of their carboxyl ester bonds. This process, mediated by ubiquitous esterase enzymes, releases the parent compounds and (nitrooxy)butyl alcohol. nih.gov

This metabolic pathway suggests that the butanoic acid portion of this compound likely serves as a substrate for enzymatic action, leading to the release of the nitrooxy group for subsequent bioactivation. The metabolism of the nitrate moiety itself is a complex process, occurring predominantly in the liver's cytosol through the action of glutathione S-transferase (GST), with a lesser contribution from mitochondrial enzymes. nih.gov Interestingly, if the hydrolysis of the carboxyl ester is blocked, the metabolism at the nitrate group is also prevented, indicating a sequential metabolic process. nih.gov

Furthermore, the bioactivation of these compounds can also occur in erythrocytes, suggesting that red blood cells may play a role in the slow and sustained release of nitric oxide in the bloodstream. nih.gov The efficiency of this process can be modulated by influencing the activity of hepatic cytosolic enzymes, which presents a therapeutic avenue for controlling the release and activity of this class of compounds. nih.gov

Conceptual Frameworks for Enhanced Pharmacodynamic Profiles

The design of prodrugs aims to overcome limitations of the parent drug, such as poor bioavailability, rapid metabolism, or unpleasant taste and smell. nih.gov For butyric acid, its development as a therapeutic agent has been hampered by these factors. nih.gov Prodrug strategies, such as the creation of acyloxyalkyl esters of butyric acid, have been developed to enhance its cellular uptake and potency. researchgate.netnih.gov One such example is (pivaloyloxy)methyl butyrate (B1204436), which demonstrated significant antitumor activity by effectively delivering butyric acid into cells. nih.gov

Another approach involves creating a serine-conjugated prodrug of butyrate, O-butyryl-L-serine. This modification improves oral bioavailability by utilizing amino acid transporters for absorption, thus bypassing the rapid metabolism of butyrate in the gut. nih.gov This strategy results in significantly higher plasma and tissue concentrations of butyrate compared to oral administration of sodium butyrate itself. biocentury.com Such frameworks for creating prodrugs with enhanced pharmacodynamic profiles could be conceptually applied to this compound to optimize its therapeutic potential.

Interaction with Host-Parasite Systems and Microbiota

Modulation of Protozoan Metabolism and Viability (e.g., Entamoeba histolytica)

The potential interaction of this compound with protozoan parasites like Entamoeba histolytica can be inferred from studies on other nitro compounds and butyrate. Nitroimidazoles, such as metronidazole (B1676534), are effective against microaerophilic parasites and require chemical reduction for their activation. semanticscholar.orgnih.gov Research has shown that in E. histolytica, thioredoxin reductase can reduce nitro compounds. semanticscholar.orgnih.govresearchgate.net This process can lead to the formation of adducts with essential thiol-containing proteins, including thioredoxin reductase itself, thereby inhibiting their function and leading to parasite death. semanticscholar.orgnih.gov

On the other hand, butyrate, a product of bacterial fermentation in the gut, has been shown to influence the host's response to E. histolytica. In the presence of MUC2 mucin, butyrate enhances the synthesis of the antimicrobial peptide cathelicidin (B612621) in colonic epithelial cells. nih.govnih.gov This response is further increased by the proinflammatory cytokine interleukin-1β. nih.govresearchgate.net Synthetic cathelicidin has been observed to bind to the surface of E. histolytica, suggesting a direct antimicrobial effect. nih.gov Therefore, the butyric acid component of this compound could potentially modulate the host's innate immune response to this parasite. However, it is also noted that butyrate can be an energy source for the parasite's growth. tandfonline.com Studies on the growth of E. histolytica in the absence of glucose showed that butyrate did not affect its growth, whereas propionate (B1217596) slightly enhanced it. mdpi.com

Influence on Ruminant Rumen Fermentation and Methanogenesis Pathways

Nitrooxy compounds and other nitro compounds have been investigated for their potential to reduce methane (B114726) emissions from ruminants. frontiersin.orgresearchgate.net In vitro studies have shown that compounds like 2,2-dimethyl-3-(nitrooxy) propanoic acid, N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide, and nitroglycerin can significantly decrease methane production in rumen fermentation models. nih.govsemanticscholar.org This inhibition of methanogenesis is often accompanied by an increase in hydrogen production and a shift in the volatile fatty acid profile, typically a decrease in the acetate (B1210297) to propionate ratio. nih.govsemanticscholar.org

The mechanism of action of these nitro compounds involves the direct inhibition of methanogenic archaea. cambridge.org Studies with nitroethane, 2-nitroethanol, and 2-nitro-1-propanol (B1209518) have demonstrated a reduction in the abundance of total methanogens and a depression of the expression of the mcrA gene, which is crucial for methanogenesis. cambridge.org The possible mechanisms include direct inhibition of methanogens, suppression of dehydrogenase enzymes involved in methane formation, and competition for reducing equivalents like hydrogen and formate. researchgate.net

Butyrate itself is a natural product of rumen fermentation and plays a significant role in rumen development and health. qlf.comcalfdistinction.comdairyherd.com It serves as a primary energy source for rumen epithelial cells, promoting their growth and efficient absorption of nutrients. qlf.comdairyherd.com Supplementation with butyrate has been shown to enhance rumen papillae development. researchgate.net While butyrate is a key component of normal rumen function, the introduction of a nitrooxy derivative could alter the microbial ecosystem and its metabolic outputs.

| Compound | Effect on Methane Production | Effect on VFA Profile | Reference |

|---|---|---|---|

| 2,2-dimethyl-3-(nitrooxy) propanoic acid (DNP) | Substantial decrease | Decreased acetate:propionate ratio | nih.govsemanticscholar.org |

| N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide (NPD) | Substantial decrease | Decreased acetate:propionate ratio | nih.govsemanticscholar.org |

| Nitroglycerin (NG) | Substantial decrease | Decreased acetate:propionate ratio | nih.govsemanticscholar.org |

| Nitroethane (NE) | Decreased by 96.7% (in vitro) | Increased propionate and butyrate | researchgate.netcambridge.org |

| 2-nitroethanol (NEOH) | Decreased by 96.7% (in vitro) | Increased propionate and butyrate | researchgate.netcambridge.org |

Biochemical Pathways and Cellular Responses

Effects on Immune Cell Signaling and Redox-Mediated Processes

Butyrate also has profound immunomodulatory effects. It can act as a histone deacetylase (HDAC) inhibitor, which alters gene expression in immune cells. nih.govfrontiersin.orgnih.gov Butyrate has been shown to suppress the activation of the transcription factor NF-κB, a key regulator of inflammation. nih.govnih.gov It can also modulate T-cell differentiation, promoting the development of regulatory T-cells while suppressing pro-inflammatory T-helper cells. nih.govresearchgate.net Butyrate's effects are mediated through various mechanisms, including the activation of G protein-coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A, and by influencing cellular redox balance. frontiersin.orgnih.govnih.gov

| Molecule | Effect on Immune Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Nitric Oxide (from Nitrooxy compounds) | Regulates function, growth, and death of macrophages, T-cells, NK cells. | S-nitrosylation of signaling proteins (kinases, transcription factors). | nih.govnih.gov |

| Butyrate | Suppresses NF-κB activation, promotes regulatory T-cell differentiation. | HDAC inhibition, activation of GPCRs (GPR41, GPR43, GPR109A). | nih.govnih.govresearchgate.net |

| Butyrate | Modulates redox signaling. | Influences ROS production, promotes Nrf2 nuclear translocation. | researchgate.netnih.govresearchgate.net |

Histone Deacetylase (HDAC) Inhibition by Butanoic Acid Moieties

The butanoic acid component of this compound is a well-established inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov By inhibiting HDACs, butanoic acid promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis. nih.govresearchgate.net

The inhibitory action of butanoic acid on HDACs is a key mechanism underlying its anticancer properties. nih.gov Research has shown that butyrate can inhibit the proliferation of cancer cells and induce their differentiation or programmed cell death. oncotarget.com The action of butyrate is often mediated through specific genetic elements, known as butyrate response elements, located in the promoters of responsive genes. nih.gov For instance, the inhibition of HDAC activity by butyrate can lead to the transcriptional activation of the p21 gene, a cyclin-dependent kinase inhibitor that plays a vital role in cell cycle arrest. nih.gov

While butanoic acid is a potent HDAC inhibitor, its efficacy can be influenced by its chemical structure. Studies on various short-chain fatty acids have indicated that non-branching fatty acids with three to five carbon atoms are the most effective HDAC inhibitors. nih.gov

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Butyrate

| Compound | Cell Line | IC50 (mM) | Reference |

| Butyrate | HT-29 human colon carcinoma | 0.09 | nih.gov |

| Sodium Butyrate | HDAC1 | 0.3 | abcam.com |

| Sodium Butyrate | HDAC2 | 0.4 | abcam.com |

| Sodium Butyrate | HDAC7 | 0.3 | abcam.com |

This table presents the half-maximal inhibitory concentration (IC50) of butyrate and its sodium salt against various histone deacetylases and in a cancer cell line.

It is important to note that specific data on the HDAC inhibitory activity of this compound, and how the nitrooxy group might modulate this activity compared to butanoic acid, is not currently available.

Ligand Activity at G Protein-Coupled Receptors (e.g., GPR109A)

In addition to its intracellular effects on HDACs, the butanoic acid moiety can also exert biological effects by acting as a ligand for specific cell surface receptors. One such receptor is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2). medchemexpress.com Butyrate is a known agonist for GPR109A, although it binds with lower affinity compared to the primary ligand, nicotinic acid (niacin). medchemexpress.com

GPR109A is expressed in various tissues, including the colon and immune cells. nih.gov Its activation by ligands like butyrate can trigger a range of cellular responses. In the context of the colon, the activation of GPR109A by butyrate produced through the fermentation of dietary fiber by gut microbiota is believed to contribute to the maintenance of gut health and the suppression of inflammation and carcinogenesis. nih.gov

The signaling cascade initiated by GPR109A activation is coupled to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This signaling pathway has been implicated in the anti-inflammatory effects of GPR109A agonists. nih.govnih.gov

Table 2: Ligand Activity of Butyrate at G Protein-Coupled Receptor 109A (GPR109A)

| Ligand | Receptor | Activity | Cell Type | Reference |

| Butyrate | GPR109A | Agonist | Colonic and intestinal epithelial cells | medchemexpress.com |

This table summarizes the activity of butyrate as a ligand for the GPR109A receptor.

Currently, there is no specific data available in the scientific literature detailing the ligand activity of this compound at GPR109A or other G protein-coupled receptors. The presence of the nitrooxy group could potentially alter the binding affinity and efficacy of the butanoic acid moiety at this receptor, but further research is required to elucidate these specific molecular interactions.

Preclinical Research on Pharmacological Activities of 4 Nitrooxy Butanoic Acid Derivatives

Antimicrobial and Antiparasitic Efficacy in In Vitro Models

The antimicrobial and antiparasitic potential of 4-(nitrooxy)butanoic acid derivatives is an area of growing interest, largely due to the known antimicrobial properties of both butyric acid and nitric oxide. While direct comparative studies with parent compounds like metronidazole (B1676534) for this compound derivatives are not extensively documented in the available literature, research on related compounds provides valuable insights.

Comparative Studies with Parent Compounds (e.g., Metronidazole)

Metronidazole is a cornerstone in the treatment of anaerobic bacterial and parasitic infections. nih.gov Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic metabolites that damage microbial DNA. nih.gov The development of derivatives aims to enhance efficacy, broaden the spectrum of activity, and overcome resistance.

While specific comparative data for this compound derivatives against metronidazole is limited, studies on other metronidazole derivatives offer a framework for understanding potential advantages. For instance, certain newly synthesized metronidazole derivatives have shown comparable or, in some cases, superior in vitro activity against various pathogens. One study on new metronidazole urea (B33335) and thiourea (B124793) derivatives reported that several compounds exhibited more potent antigiardial and antitrichomonal activity than metronidazole itself. researchgate.netnih.gov For example, some derivatives displayed IC50 values against Giardia lamblia ranging from 5.2 to 7.5 µg/mL, compared to metronidazole's IC50 of 8.0 µg/mL. researchgate.netnih.gov Similarly, against Trichomonas vaginalis, some derivatives had IC50 values between 4.95 and 6.80 µg/mL, again surpassing the efficacy of metronidazole. researchgate.netnih.gov

Conversely, another study on a new amide derivative of metronidazole found that its antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans was identical to that of the parent drug, with minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) showing no significant difference. mdpi.com

Butyric acid and its derivatives are also known to possess antimicrobial properties. researchgate.net Studies have shown that butyric acid can inhibit the growth of various Gram-negative and Gram-positive bacteria, with MIC values for some strains of Escherichia coli and Salmonella enterica Typhimurium around 2300-2500 mg/L. nih.gov The antibacterial efficacy of tributyrin (B1683025), an ester of butyric acid, against Gram-negative bacteria is reported to be even stronger than that of butyric acid itself. researchgate.net

Investigation of Microbicidal Potentials of NO-Releasing Derivatives

The incorporation of a nitric oxide-releasing moiety is a key feature of this compound derivatives, and this is expected to contribute significantly to their microbicidal activity. Nitric oxide is a crucial molecule in the host's innate immune response to pathogens and exerts its antimicrobial effects through various mechanisms. nih.govmdpi.com At high concentrations, NO and its reactive nitrogen oxide species (RNOS) can cause nitrosative and oxidative damage to microbial DNA, enzymes, and lipids. nih.gov

The antimicrobial properties of NO have been demonstrated against a wide range of pathogens, including bacteria, fungi, parasites, and viruses. nih.govmdpi.comfrontiersin.org For example, continuous exposure to gaseous NO has been shown to inhibit the growth of Pseudomonas aeruginosa and Staphylococcus aureus and can be bactericidal at higher concentrations. nih.govfrontiersin.org Furthermore, NO-releasing nanoparticles have proven effective in killing a variety of microorganisms, including P. aeruginosa, E. coli, S. aureus, S. epidermidis, and C. albicans, even within biofilms. nih.gov

The combination of acidified nitrite (B80452), which can generate NO, is bactericidal to enteropathogens that might otherwise survive in acidic environments. nih.gov This principle is also relevant for cutaneous pathogens, as NO generated from sweat nitrates on the acidic skin surface is thought to provide a protective barrier. nih.gov The multifaceted antimicrobial actions of NO suggest that the development of microbial resistance may be less likely compared to traditional antibiotics that often have a single target. frontiersin.org

Anti-inflammatory and Antinociceptive Investigations in Preclinical Models

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain, with preclinical studies demonstrating promising results in various experimental models.

Evaluation of Efficacy in Experimental Pain and Edema Models

A notable example is a study on 4-((nitrooxy)methyl)-3-nitrobenzoic acid, a related nitrooxy compound, which demonstrated significant antinociceptive and anti-inflammatory effects in mice. In a model of inflammatory pain induced by carrageenan, systemic administration of this compound inhibited tactile hypersensitivity and paw edema. Furthermore, it was effective in reducing the nociceptive response to heat.

Another well-studied compound is nitroparacetamol (B1679006) (NCX-701), which is the 4-acetylaminophenyl ester of 4-(nitroxy)butanoic acid. In models of inflammatory pain, nitroparacetamol has been shown to be more potent and, in some instances, more effective than its parent compound, paracetamol. While paracetamol has limited anti-inflammatory action, nitroparacetamol has been observed to reduce inflammation.

Role of NO Release in Modulating Inflammatory Pathways

The anti-inflammatory and antinociceptive effects of these nitrooxy derivatives are closely linked to the release of nitric oxide. NO is a pleiotropic molecule in inflammatory processes, capable of exerting both pro- and anti-inflammatory effects depending on its concentration and the cellular environment. The controlled release of NO from this compound derivatives appears to contribute to their therapeutic effects.

In the study of 4-((nitrooxy)methyl)-3-nitrobenzoic acid, its anti-inflammatory and antinociceptive activities were associated with a reduction in neutrophil recruitment to the site of inflammation. Moreover, the compound modulated the production of key inflammatory cytokines. Specifically, it led to a decrease in the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), as well as the chemokine CXCL-1. Concurrently, an increase in the production of the anti-inflammatory cytokine IL-10 was observed. This shift in the cytokine profile from pro-inflammatory to anti-inflammatory is a crucial mechanism underlying the therapeutic potential of these compounds in inflammatory conditions.

Anti-Cancer Research in Cellular and Animal Models

The potential of this compound derivatives as anti-cancer agents has been explored in various preclinical settings, with research indicating that these compounds may inhibit tumor growth through multiple mechanisms. While direct studies on this compound are limited, research on structurally related compounds, such as other nitro-fatty acids and derivatives of butyric acid, provides a strong rationale for their investigation in oncology.

Derivatives of butyric acid have been shown to act as potential anti-neoplastic agents. nih.gov For example, pivalyloxymethyl butyrate (B1204436) (AN-9), a prodrug of butyric acid, has demonstrated the ability to induce cytodifferentiation and inhibit the proliferation of leukemic cells in vitro. nih.gov It also inhibited the growth of Lewis lung carcinoma colonies. nih.gov In animal models, AN-9 increased the survival of mice in a primary Lewis lung carcinoma model and reduced the number of lung lesions in animals with metastatic cells. nih.gov The anti-cancer effects of butyric acid derivatives are thought to stem from their ability to act as histone deacetylase (HDAC) inhibitors, which leads to changes in gene expression that can promote cell differentiation, apoptosis, and control of cell growth. mdpi.com

Nitro-fatty acids have also shown promise in suppressing tumor growth. In a murine xenograft model of human colorectal cancer, the nitro-fatty acid 9-NOA significantly reduced tumor growth. nih.govnih.gov This effect was linked to the induction of mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in cancer cells. nih.gov Another study on the nitro-fatty acid, 10-nitro-octadec-9-enoic acid (nitro-oleic acid, NO2-OA), demonstrated that it could reduce the growth and viability of triple-negative breast cancer (TNBC) cells in vitro and inhibit the tumor growth of TNBC cell xenografts in mice.

Furthermore, a novel dinitro-oxy-substituted analogue of rofecoxib (B1684582) has been shown to be more active than the parent drug in inhibiting the growth of human colon cancer cells in vitro. This compound was particularly effective against COX-2 positive human colon cancer cells.

These findings from related compounds suggest that this compound derivatives, which combine the structural features of a butyric acid derivative and a nitric oxide donor, could have significant potential as anti-cancer agents. The butyrate component may contribute through HDAC inhibition, while the release of nitric oxide can also have complex effects on tumor biology, including modulation of apoptosis and angiogenesis.

Induction of Cell Death in Malignant Cell Lines

Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that can induce apoptosis (programmed cell death) in cancer cells by altering the expression of genes involved in cell cycle regulation and survival pathways. By inhibiting HDACs, butyric acid can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.

Furthermore, nitric oxide has been shown to induce apoptosis in various cancer cell lines. nih.gov The mechanism of NO-induced apoptosis is multifaceted and can involve the generation of reactive nitrogen species, leading to DNA damage, activation of caspase cascades, and modulation of pro- and anti-apoptotic proteins. nih.gov The combination of a butyric acid backbone with a nitric oxide-releasing group in this compound suggests a potential for synergistic or enhanced pro-apoptotic effects in malignant cells. The release of both butyric acid and nitric oxide could theoretically target multiple signaling pathways involved in cancer cell survival and proliferation. However, without direct experimental evidence, the specific efficacy and mechanisms of this compound in inducing cell death in cancer cells remain speculative.

Efficacy in Suppressing Tumor Growth in Xenograft Models

Specific preclinical studies evaluating the efficacy of this compound in suppressing tumor growth in xenograft models have not been identified in the available literature. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in evaluating the in vivo anticancer potential of a compound.

Hypothetically, based on its chemical structure, this compound could exert tumor-suppressive effects through the combined actions of butyric acid and nitric oxide. Butyric acid has been shown to inhibit the growth of various tumors in preclinical models. Its ability to inhibit cell proliferation and induce differentiation, in addition to apoptosis, contributes to its antitumor properties.

Nitric oxide can have complex, context-dependent effects on tumor growth. While high concentrations of NO can be cytotoxic to tumor cells and inhibit metastasis, lower concentrations have been implicated in promoting tumor growth and angiogenesis. The effect of the NO released from this compound in a tumor microenvironment in vivo would depend on the rate and concentration of its release. Therefore, dedicated in vivo studies using xenograft models are necessary to determine if this compound can effectively suppress tumor growth and to elucidate the underlying mechanisms.

Antiangiogenic Properties of Related Butyric Acid Prodrugs

While direct research on the antiangiogenic properties of this compound is limited, studies on related butyric acid prodrugs provide valuable insights into its potential activities. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Butyric acid itself has been demonstrated to possess antiangiogenic effects. nih.gov It can inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov Furthermore, butyric acid has been shown to downregulate the expression of key pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and its receptor, KDR. nih.gov

A study on tributyrin, a prodrug of butyric acid, demonstrated its antiangiogenic activity during the promotion phase of hepatocarcinogenesis. nih.gov Treatment with tributyrin reduced the expression of CD34-positive vessels and α-smooth muscle actin (α-SMA)-positive vessels in preneoplastic livers. nih.gov It also decreased the levels of hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis. nih.gov In vitro experiments confirmed that sodium butyrate, the active form of tributyrin, inhibited the migration and tube formation of human umbilical vein endothelial cells (HUVEC). nih.gov

Given that this compound is a derivative of butyric acid, it is plausible that it could share these antiangiogenic properties. The presence of the nitrooxy group, a source of nitric oxide, could further modulate the angiogenic process, although the net effect would need to be experimentally determined.

Metabolic and Physiological Modulation in Animal Studies

Mitigation of Enteric Methane (B114726) Emissions in Ruminants

There is a significant body of research on the mitigation of enteric methane emissions in ruminants by a structurally related compound, 3-nitrooxypropanol (3-NOP). While specific data for this compound is not available, the findings for 3-NOP provide a strong indication of the potential effects of nitrooxy compounds in this context.

Enteric methane is a significant contributor to greenhouse gas emissions from agriculture and represents a loss of dietary energy for the animal. nih.govnih.gov 3-NOP has been extensively studied as a potent methane inhibitor in various ruminant species, including cattle and goats. eurekalert.orgasm.orgyoutube.com It acts by specifically targeting the methyl-coenzyme M reductase (MCR) enzyme in methanogenic archaea in the rumen, thereby inhibiting the final step of methane synthesis. nih.gov

Studies have consistently shown that supplementation with 3-NOP can significantly reduce methane emissions in ruminants. For instance, a study on dairy goats demonstrated that N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide (NPD), another nitrooxy compound, persistently inhibited methane yield (L/kg DMI) by 18.1%. nih.gov Similarly, research on beef cattle has shown that 3-NOP can reduce daily methane emissions by over 30%. mdpi.comresearchgate.net

Table 1: Effect of 3-Nitrooxypropanol (3-NOP) on Methane Emissions in Beef Cattle

| Parameter | Control | 3-NOP Supplementation | Percentage Reduction |

|---|---|---|---|

| Methane Emission (g/d) | Data not specified | Data not specified | ~30% |

Note: This table is based on data for the related compound 3-nitrooxypropanol, as specific data for this compound is not available.

Given the shared nitrooxy functional group, it is highly probable that this compound would also exhibit methanogenesis-inhibiting properties in ruminants. However, its specific efficacy and potential side effects would need to be evaluated in dedicated animal trials.

Impact on Ruminant Feed Utilization and Performance

The impact of nitrooxy compounds on ruminant feed utilization and performance has been a key area of investigation, primarily focusing on 3-NOP. The goal of methane mitigation strategies is not only to reduce emissions but also to do so without negatively affecting, and ideally improving, animal productivity.

Research has generally shown that 3-NOP supplementation does not adversely affect dry matter intake (DMI) or the apparent total-tract digestibility of nutrients such as dry matter, neutral detergent fiber (NDF), and crude protein. nih.govresearchgate.net In some cases, a meta-analysis of studies on beef cattle suggested that 3-NOP could improve feed efficiency. mdpi.com

However, the effects on production parameters can be variable. In a study with dairy goats, while a nitrooxy compound (NPD) improved daily milk production, it also led to a decrease in the contents of milk fat and protein. nih.gov In beef cattle, combining 3-NOP with other feed additives has been shown to improve final body weight, average daily gain, and feed conversion. mdpi.com

Table 2: Effect of a Nitrooxy Compound (NPD) on Lactation Performance in Dairy Goats

| Parameter | Control | NPD Supplementation |

|---|---|---|

| Daily Milk Production | Increased nih.gov | Data not specified |

| Milk Fat Content | Decreased nih.gov | Data not specified |

Note: This table is based on data for the related nitrooxy compound N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide (NPD), as specific data for this compound is not available.

The butyric acid component of this compound could potentially have additional effects on rumen fermentation and gut health, which might influence feed utilization and performance differently than 3-NOP alone. Butyric acid is a key energy source for the rumen epithelium and has been shown to have positive effects on gut development.

Effects on Gastrointestinal Immunomodulation and Homeostasis

Specific studies on the effects of this compound on gastrointestinal immunomodulation and homeostasis in animals are not available. However, the known properties of butyric acid suggest that this compound could have significant effects in this area.

Butyric acid is a primary energy source for colonocytes and plays a crucial role in maintaining gut health. It has been shown to have anti-inflammatory properties in the gastrointestinal tract and can enhance the gut barrier function. In broiler chickens, dietary supplementation with butyric acid has been shown to reduce the pH of the upper gastrointestinal tract and increase villus length and crypt depth in the duodenum, which are indicators of improved gut health. epa.gov

Structure Activity Relationship Sar and Computational Molecular Design

Correlating Structural Modifications of the Nitrooxy Moiety with Biological Responses

The nitrooxy group (-ONO2) is the functional heart of 4-(nitrooxy)butanoic acid, responsible for its ability to release nitric oxide. The efficiency and kinetics of this release are highly sensitive to the local chemical environment of the -ONO2 group. While direct SAR studies on a broad spectrum of this compound analogs are limited, principles can be extrapolated from research on other organic nitrates.

The position of the nitrooxy group along an alkyl chain can significantly impact the rate of NO release. For instance, in other nitrooxyalkyl compounds, the stability of the resulting carbocation intermediate during the denitration process plays a crucial role. A nitrooxy group on a tertiary carbon, for example, is generally less stable and may release NO more readily than one on a primary or secondary carbon due to the greater stability of the tertiary carbocation. In the case of this compound, the nitrooxy group is on a primary carbon, which generally imparts greater stability.

Furthermore, the electronic nature of substituents on the molecule can influence the lability of the O-NO2 bond. Electron-withdrawing groups near the nitrooxy moiety can destabilize the bond, potentially leading to faster NO release. Conversely, electron-donating groups might stabilize it. The presence of the carboxylic acid group in this compound, an electron-withdrawing group, can influence the electronic environment of the nitrooxy moiety, albeit its effect is attenuated by the three-carbon spacer.

Influence of the Carboxylic Acid Side Chain and Ester/Amide Linkages on Activity

The carboxylic acid side chain of this compound offers a versatile handle for modifying the molecule's physicochemical properties and, consequently, its biological activity. Esterification or amidation of the carboxylic acid group can profoundly alter parameters such as lipophilicity, solubility, and metabolic stability, which in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Derivatization of the carboxylic acid to form esters or amides is a common strategy to create prodrugs with improved pharmacokinetic properties. nih.gov For instance, converting the carboxylic acid of a non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) into ester and amide derivatives has been shown to generate potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This principle of creating hybrid molecules is a key strategy in modern drug design. nih.govnih.gov

Research on other therapeutic agents has demonstrated that the length and branching of the alkyl chain in ester or amide derivatives can significantly impact biological activity. While direct data for this compound is not extensively available, studies on other classes of compounds provide valuable insights. For example, in a series of (nitrooxy)alkyl apovincaminates, variations in the alkyl chain length influenced their effects on blood flow. nih.gov

Below is an illustrative data table showing how different ester and amide modifications of a generic carboxylic acid can influence key physicochemical properties.

| Modification | Resulting Functional Group | General Change in Lipophilicity | Anticipated Change in Hydrolysis Rate |

| Methyl Ester | -COOCH3 | Increased | Fast |

| Ethyl Ester | -COOCH2CH3 | Increased | Moderate |

| tert-Butyl Ester | -COOC(CH3)3 | Significantly Increased | Slow (due to steric hindrance) |

| Simple Amide | -CONH2 | Decreased | Generally slower than esters |

| N-Methyl Amide | -CONHCH3 | Slightly Decreased | Variable, often slow |

| N,N-Dimethyl Amide | -CON(CH3)2 | Slightly Decreased | Very Slow |

Rational Design Principles for Optimizing NO Release Kinetics and Bioactivity

The rational design of novel this compound derivatives aims to fine-tune their properties for specific therapeutic applications. This involves a multi-pronged approach that considers the mechanism of NO release, the desired pharmacokinetic profile, and the intended biological target. A key strategy in this endeavor is the creation of hybrid molecules, where this compound is linked to another pharmacologically active agent. nih.govnih.gov This approach can lead to synergistic effects or can be used to mitigate the side effects of the parent drug.

For example, the design of NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs) has been a significant area of research. nih.gov By attaching a nitrooxy-containing moiety to an NSAID, it is possible to reduce the gastrointestinal toxicity associated with traditional NSAIDs, as the released NO can have a protective effect on the gastric mucosa. The design of such hybrids requires careful consideration of the linker connecting the two active moieties, as this can influence the release of both the NO and the NSAID. nih.gov

Another important design principle is the modulation of the electronic and steric properties of the molecule to control the rate of NO release. As discussed earlier, the introduction of electron-withdrawing or -donating groups can alter the stability of the nitrooxy group. Similarly, the incorporation of bulky groups near the nitrooxy moiety can sterically hinder its access to the enzymes responsible for its bioactivation, thereby slowing down the release of NO.

Application of Computational Chemistry (e.g., DFT, NBO Analysis) in Predicting Molecular Properties and Interactions

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound, thereby guiding the rational design of new derivatives. nih.gov Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are two such methods that offer deep insights into the electronic structure and reactivity of molecules. periodicodimineralogia.itorientjchem.orgresearchgate.net

DFT calculations can be used to determine the optimized geometry of this compound and its derivatives, as well as to calculate various molecular properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. periodicodimineralogia.itorientjchem.orgresearchgate.netyoutube.com It can be used to analyze the strength of the O-NO2 bond and to identify hyperconjugative interactions that may influence its stability. For example, NBO analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which can provide insights into the lability of the nitrooxy group and its propensity to release NO. researchgate.net

The following table summarizes key molecular properties of this compound that can be predicted using computational methods and their relevance to its biological activity.

| Computational Parameter | Significance in Drug Design |

| Optimized Molecular Geometry | Provides the most stable 3D structure, which is crucial for understanding receptor interactions. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap may correlate with easier NO release. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying regions susceptible to electrophilic or nucleophilic attack, which is important for predicting metabolic pathways and receptor binding. |

| NBO Analysis of O-NO2 Bond | Quantifies the strength and electronic character of the bond, helping to predict the ease of NO release. |

| Calculated Lipophilicity (e.g., logP) | Predicts the molecule's solubility in lipids versus water, which is a key determinant of its ADME properties. |

By leveraging these computational tools, researchers can screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the most promising predicted properties, thereby accelerating the drug discovery process. nih.govmdpi.com

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-(nitrooxy)butanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitrooxy (-ONO2) and carboxylic acid (-COOH) groups. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹ libretexts.org. The C=O stretch of the carboxylic acid is expected to produce a strong absorption band between 1725 and 1700 cm⁻¹ libretexts.orgdocbrown.info. The nitrooxy group will exhibit characteristic asymmetric and symmetric stretching vibrations. For organic nitrates, these bands are typically observed around 1650-1620 cm⁻¹ (asymmetric) and 1280-1250 cm⁻¹ (symmetric). The C-H stretching vibrations of the butanoic acid backbone would be observed in the 3000-2850 cm⁻¹ region masterorganicchemistry.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons at different positions on the butanoic acid chain. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm libretexts.org. The protons on the carbon adjacent to the carboxylic acid (α-protons) would be deshielded and appear around 2.3-2.5 ppm. The protons on the carbon bearing the nitrooxy group (δ-protons) would also be significantly deshielded due to the electronegativity of the oxygen atoms, likely appearing in the range of 4.4-4.6 ppm. The protons on the central methylene group (β-protons) would resonate at an intermediate chemical shift, likely around 1.9-2.1 ppm. For comparison, the ¹H NMR spectrum of the structurally similar 4-(4-nitrophenyl)butyric acid shows signals at approximately 2.03, 2.41, 2.79, 7.35, 8.14, and 11.42 ppm chemicalbook.com.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm libretexts.orglibretexts.org. The carbon atom attached to the nitrooxy group would also be significantly deshielded, with an expected chemical shift in the range of 70-80 ppm. The other two methylene carbons of the butanoic acid chain would have chemical shifts in the aliphatic region, with the carbon alpha to the carboxyl group appearing around 30-35 ppm and the beta carbon at a slightly lower chemical shift.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group/Atom | Predicted Absorption/Chemical Shift |

| Infrared Spectroscopy | Carboxylic Acid O-H | 3300-2500 cm⁻¹ (broad) |

| Carboxylic Acid C=O | 1725-1700 cm⁻¹ | |

| Nitrooxy (-ONO₂) Asymmetric Stretch | ~1640 cm⁻¹ | |

| Nitrooxy (-ONO₂) Symmetric Stretch | ~1270 cm⁻¹ | |

| Aliphatic C-H | 3000-2850 cm⁻¹ | |

| ¹H NMR Spectroscopy | -COOH | 10-12 ppm (broad singlet) |

| -CH₂-ONO₂ | 4.4-4.6 ppm (triplet) | |

| -CH₂-COOH | 2.3-2.5 ppm (triplet) | |

| -CH₂-CH₂- | 1.9-2.1 ppm (quintet) | |

| ¹³C NMR Spectroscopy | -COOH | 170-185 ppm |

| -CH₂-ONO₂ | 70-80 ppm | |

| -CH₂-COOH | 30-35 ppm | |

| -CH₂-CH₂- | 20-25 ppm |

Chromatographic Separation and Purification Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. For the separation of moderately polar compounds like this compound, a silica gel plate is commonly used as the stationary phase wisc.edu. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) of the compound. For carboxylic acids, the addition of a small amount of a more polar solvent like methanol or acetic acid to the mobile phase can improve the spot shape and resolution by minimizing tailing rochester.edu. Visualization of the spots can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate or iodine vapor wisc.edu.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC is the most common mode used for the analysis of organic acids.

Stationary Phase: A C18 or C8 bonded silica column is typically used as the stationary phase.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. To ensure that the carboxylic acid is in its protonated form and to achieve good peak shape, the pH of the mobile phase is typically maintained at a low value (e.g., pH 2.5-3.5) by adding an acid such as phosphoric acid, formic acid, or trifluoroacetic acid sielc.comhplc.eu. For instance, a method for the related compound 4-(4-nitrophenyl)butyric acid utilizes a mobile phase of acetonitrile and water with phosphoric acid sielc.com.

Detection: UV detection is commonly employed for quantification, as the nitrooxy group may provide some UV absorbance. The detection wavelength would need to be optimized for maximum sensitivity.

Table 2: Exemplary Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 1:1 v/v) with 1% Acetic Acid | UV (254 nm), Potassium Permanganate Stain |

| HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid | UV (e.g., 210 nm) |

Mass Spectrometry-Based Approaches for Identification and Quantification (e.g., LC-ESI-MS/MS)

Mass spectrometry (MS) is a highly sensitive and selective technique for the identification and quantification of this compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This is a state-of-the-art technique for the quantification of organic molecules in various matrices.

Ionization: Electrospray ionization (ESI) is a soft ionization technique that can be operated in either positive or negative ion mode. For a carboxylic acid like this compound, negative ion mode is often preferred, as the carboxylic acid can be readily deprotonated to form the [M-H]⁻ ion.

Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ion (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern of this compound is expected to involve the loss of the nitrooxy group and cleavage of the butanoic acid backbone. For short-chain carboxylic acids, common fragmentations include the loss of H₂O (M-18), OH (M-17), and COOH (M-45) libretexts.orgchemguide.co.uk. For nitro-fatty acids, characteristic losses of NO₂ (46 Da) and HNO₂ (47 Da) are observed nih.gov.

Quantification: By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), highly selective and sensitive quantification can be achieved.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Predicted Product Ions (m/z) |

| LC-ESI-MS/MS | Negative | 148.03 ([M-H]⁻) | 102.04 ([M-H-NO₂]⁻), 85.03 ([M-H-NO₂-OH]⁻) |

Advanced Derivatization Techniques for Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for gas chromatography (GC) or increased detectability for HPLC or MS.

For Gas Chromatography (GC) Analysis: Since this compound has low volatility due to the polar carboxylic acid group, derivatization is necessary for GC analysis.

Silylation: This is a common derivatization method where the active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose sigmaaldrich.com. The resulting TMS ester is more volatile and thermally stable.

Esterification: The carboxylic acid can be converted to a more volatile ester, typically a methyl ester, by reaction with reagents such as BF₃ in methanol or diazomethane colostate.edugcms.cz.

For HPLC and LC-MS Analysis: Derivatization can be employed to enhance the sensitivity and selectivity of detection.

Fluorescent Labeling: The carboxylic acid group can be reacted with a fluorescent labeling reagent to produce a highly fluorescent derivative, which can be detected with high sensitivity by a fluorescence detector.

Charge-Tagging for MS: To improve ionization efficiency in ESI-MS, the carboxylic acid can be derivatized with a reagent that introduces a permanent positive charge. For example, coupling with N-(4-aminomethylphenyl)pyridinium (AMPP) can significantly enhance the signal in positive ion mode ESI-MS/MS nih.gov. Another approach involves derivatization with reagents like 4-bromo-N-methylbenzylamine, which introduces a bromine atom, leading to a characteristic isotopic pattern that aids in identification nih.govnih.govresearchgate.net. Derivatization with 3-nitrophenylhydrazine (3-NPH) is another effective method for enhancing the LC-MS/MS analysis of short-chain fatty acids nih.gov.

Table 4: Common Derivatization Strategies for this compound

| Analytical Technique | Derivatization Method | Reagent | Purpose |

| GC-MS | Silylation | BSTFA | Increase volatility and thermal stability |

| GC-MS | Esterification | BF₃/Methanol | Increase volatility |

| HPLC-Fluorescence | Fluorescent Labeling | (e.g., a fluorescent hydrazine) | Enhance detection sensitivity |

| LC-MS/MS | Charge-Tagging | AMPP | Improve ionization efficiency in positive mode |

| LC-MS/MS | Isotope Pattern Introduction | 4-bromo-N-methylbenzylamine | Aid in identification |

| LC-MS/MS | Sensitivity Enhancement | 3-NPH | Improve detection in negative mode |

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets for 4-(Nitrooxy)butanoic Acid Derivatives

The therapeutic potential of this compound derivatives is currently understood through the lens of the individual actions of butyrate (B1204436) and nitric oxide. Butyrate is a well-established inhibitor of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation of gene expression and has demonstrated anti-cancer and anti-inflammatory properties. nih.govnih.gov It also acts as a signaling molecule through G-protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, influencing metabolic and immune responses. nih.gov The nitric oxide component, on the other hand, primarily targets soluble guanylyl cyclase (sGC), leading to vasodilation and also exhibiting roles in neurotransmission and immunomodulation.

Future research should focus on identifying therapeutic targets that are uniquely or synergistically modulated by the combined butyrate-NO pharmacophore. The covalent linkage of these two moieties may result in novel pharmacological properties that are not a simple summation of their individual effects.

Potential Novel Therapeutic Avenues:

Synergistic Targeting of Cancer Pathways: The anti-proliferative effects of butyrate via HDAC inhibition could be potentiated by the NO-mediated effects on tumor blood flow and apoptosis. Research could explore the combined impact on key cancer signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

Neuroinflammation and Neurodegeneration: Both butyrate and nitric oxide have been implicated in neuroprotective and anti-inflammatory processes in the central nervous system. Derivatives of this compound could be investigated for their potential to modulate microglial activation, reduce oxidative stress, and promote neuronal survival in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Metabolic Disorders: The influence of butyrate on metabolic regulation through GPCRs, combined with the effects of NO on insulin (B600854) sensitivity and vascular function, suggests a potential therapeutic role in type 2 diabetes and metabolic syndrome.

Cardioprotection: The vasodilatory properties of NO, coupled with the anti-inflammatory and potential anti-hypertrophic effects of butyrate, could offer a novel approach to treating cardiovascular diseases like hypertension and heart failure.

Interactive Table: Known and Potential Therapeutic Targets

| Moiety | Known Primary Targets | Potential Synergistic/Novel Targets with Derivatives | Therapeutic Areas of Interest |

|---|---|---|---|

| Butyric Acid | Histone Deacetylases (HDACs) nih.govnih.gov | Enhanced anti-cancer activity with NO | Oncology |

| G-protein-coupled receptors (GPR41, GPR43, GPR109A) nih.gov | Modulation of metabolic and inflammatory pathways | Metabolic Disorders, Inflammatory Diseases | |

| NF-κB signaling pathway | Potentiated anti-inflammatory effects | Inflammatory Diseases | |

| Nitric Oxide | Soluble Guanylyl Cyclase (sGC) | Improved cardiovascular outcomes with butyrate | Cardiovascular Diseases |

| Caspases | Synergistic induction of apoptosis in cancer cells | Oncology |

Development of Advanced Delivery Systems for Controlled Pharmacokinetics

A significant hurdle in the clinical translation of butyrate-based therapies is its rapid metabolism and short plasma half-life. Similarly, the controlled and targeted release of nitric oxide is crucial to maximize its therapeutic benefits while minimizing potential side effects. Advanced drug delivery systems are therefore paramount for optimizing the pharmacokinetic profile of this compound derivatives.

Future research in this area should focus on the design and fabrication of nano- and micro-scale carriers that can provide sustained release, improve bioavailability, and enable targeted delivery to specific tissues or cell types.

Promising Delivery Strategies:

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles can encapsulate lipophilic derivatives of this compound, protecting them from premature degradation and facilitating their transport across biological membranes.

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) can be formulated into nanoparticles for the sustained release of the drug over extended periods. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides) could direct them to specific disease sites, such as tumors.